Surface tension measurement and calculation of model biomolecular condensates
Soft Matter Pub Date: 2023-09-20 DOI: 10.1039/D3SM00820G
Abstract
The surface tension of liquid-like protein-rich biomolecular condensates is an emerging physical principle governing the mesoscopic interior organisation of biological cells. In this study, we present a method to evaluate the surface tension of model biomolecular condensates, through straighforward sessile drop measurements of capillary lengths and condensate densities. Our approach bypasses the need for characterizing condensate viscosities, which was required in previously reported techniques. We demonstrate this method using model condensates comprising two mutants of the intrinsically disordered protein Ddx4N. Notably, we uncover a detrimental impact of increased protein net charge on the surface tension of Ddx4N condensates. Furthermore, we explore the application of Scheutjens–Fleer theory, calculating condensate surface tensions through a self-consistent mean-field framework using Flory–Huggins interaction parameters. This relatively simple theory provides semi-quantitative accuracy in predicting Ddx4N condensate surface tensions and enables the evaluation of molecular organisation at condensate surfaces. Our findings shed light on the molecular details of fluid–fluid interfaces in biomolecular condensates.
Recommended Literature
- [1] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [2] Back cover
- [3] The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†
- [4] Genetic encoding of 2-aryl-5-carboxytetrazole-based protein photo-cross-linkers†
- [5] Cumulative author index
- [6] Solventless microwave-assisted chlorodehydroxylation for the conversion of alcohols to alkyl chlorides
- [7] Accessing slow diffusion in solids by employing metadynamics simulation†
- [8] Contents
- [9] Surface manganese substitution in magnetite nanocrystals enhances T1 contrast ability by increasing electron spin relaxation†
- [10] Thermodynamics of the formation of surface PtO2 stripes on Pt(111) in the absence of subsurface oxygen†